

Fluazinam Impurity 1 (CAS No. 169327-87-1): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam impurity 1, with the CAS number 169327-87-1, is a known process impurity and metabolite of Fluazinam, a broad-spectrum fungicide.[1][2] This document provides an in-depth technical overview of **Fluazinam impurity 1**, including its chemical and physical properties, synthesis, analytical methods for its detection, and its toxicological profile. This guide is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

Fluazinam impurity 1, also known as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, is a complex organic molecule.[3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.



Property	Value	Reference
CAS Number	169327-87-1	[3][4]
Molecular Formula	C13H4Cl2F6N4O4	[3][4]
Molecular Weight	465.09 g/mol	[3][4]
IUPAC Name	3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine	[4]
Synonyms	2-Pyridinamine, 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-; N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-chloro-2,4-dinitro-6-(trifluoromethyl)aniline; 3-Chloro-N-[5-chloro-4-nitro-2-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine	[4]
Appearance	Data not available	
Boiling Point	380.5 ± 42.0 °C (Predicted)	[4]
Density	1.766 ± 0.06 g/cm ³ (Predicted)	[4]
Purity	≥95% (Commercially available)	[4]

Synthesis of Fluazinam Impurity 1

A method for the preparation of Fluazinam-related impurities, including the compound with CAS number 169327-87-1, has been described in patent CN114315707A.[5] The synthesis is a multi-step process, which is outlined below. It is important to note that while the patent provides a general framework, optimization of reaction conditions and purification procedures may be necessary for laboratory-scale synthesis.



Experimental Protocol

Step 1: Etherification

- Dissolve 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline in an organic solvent A.
- Add an etherification reagent (e.g., sodium methoxide, sodium ethoxide, dimethyl sulfate, or a Grignard reagent) with a molar ratio of 1:1-5 relative to the starting aniline.
- React for 2 to 5 hours at a temperature between 20 and 40 °C.
- Extract the reaction product with an organic solvent B (e.g., dichloromethane, dichlorobenzene, dichloroethane, chlorobenzene, or ethyl acetate) 4 to 6 times.
- Wash the combined organic layers with water until the pH is between 5 and 6.
- Concentrate the organic phase under reduced pressure to obtain the etherification product, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline.

Step 2: Substitution Reaction

- Dissolve the product from Step 1 in an organic solvent C (e.g., DMF, methanol, ethyl acetate, dichloromethane, tetrahydrofuran, n-hexane, or petroleum ether).
- Add 3-chloro-6-(trifluoromethyl)pyridin-2-amine, with a molar ratio of 1:1-3 relative to the etherification product.
- The specifics of the reaction conditions for this step are not detailed in the provided search results.

Step 3: Acidification Reaction

• The intermediate from the substitution reaction is then subjected to an acidification reaction to yield 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha-trifluoro-4,6-dinitro-ptoluidine. Further details of this step are not available in the search results.

Step 4: Chlorination Reaction



- Dissolve 14.8 g (0.03 mol) of the intermediate from Step 3 in ethyl acetate in a 50-ml roundbottom flask.
- Add 15 ml (0.12 mol) of thionyl chloride.
- Heat the reaction mixture to 110 °C.
- After the reaction, remove the solvent by rotary evaporation.
- · Wash the residue with water.
- Extract the product with ethyl acetate (4 repetitions).
- Combine the organic extracts and enrich by rotary evaporation.
- Recrystallize the crude product to obtain Fluazinam impurity 1 (15.0 g, 95% yield, 97% purity).[5]



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Caption: Synthetic pathway for Fluazinam impurity 1.

Analytical Methodology

The determination of **Fluazinam impurity 1** in technical grade Fluazinam and its suspension concentrate formulations is crucial for quality control. A peer-validated reversed-phase high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) method is provided in the Food and Agriculture Organization (FAO) specifications for Fluazinam.[6]

Experimental Protocol: HPLC-DAD Analysis

Reagents and Materials:

Water, HPLC grade



- · Acetonitrile, HPLC grade
- Fluazinam impurity 1 reference standard of known purity

Chromatographic Conditions:

• The specific column, mobile phase composition, flow rate, injection volume, and detector wavelength are not explicitly detailed in the readily available search results. This information would typically be found in the full FAO/CIPAC method documentation.

Sample Preparation (for Technical Material - TC):

- Accurately weigh an appropriate amount of the technical material into a volumetric flask.
- Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).
- Filter the solution through a 0.45 µm filter before injection.

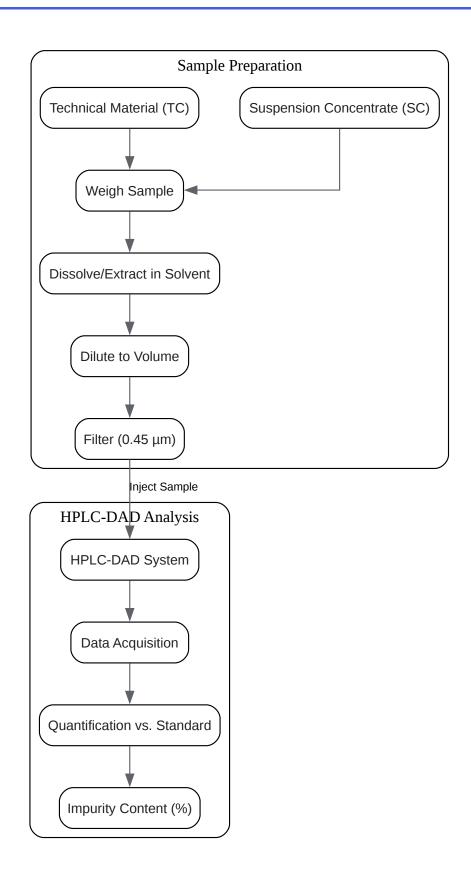
Sample Preparation (for Suspension Concentrate - SC):

- Accurately weigh an appropriate amount of the suspension concentrate into a volumetric flask.
- Add a suitable solvent (e.g., acetonitrile) and sonicate to ensure complete extraction of the analyte.
- Dilute to volume with the solvent.
- Filter the solution through a 0.45 μm filter before injection.

Quantification:

Quantification is performed using an external standard calibration curve prepared from the
Fluazinam impurity 1 reference standard.





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Caption: Workflow for HPLC-DAD analysis of Fluazinam impurity 1.



Toxicological Profile

Fluazinam impurity 1 has been identified as a toxicologically relevant impurity in technical grade Fluazinam.[7] The primary toxicological effect observed is the induction of white matter vacuolation in the central nervous system of rats, mice, and dogs.[7][8]

Key Toxicological Findings:

- Studies have shown that this impurity is responsible for the neurotoxic lesion of white matter vacuolation.[8]
- The effect has been reported to be reversible.[8]
- Due to its toxicological significance, a maximum limit for this impurity in technical grade Fluazinam is set by regulatory bodies like the FAO.[6]

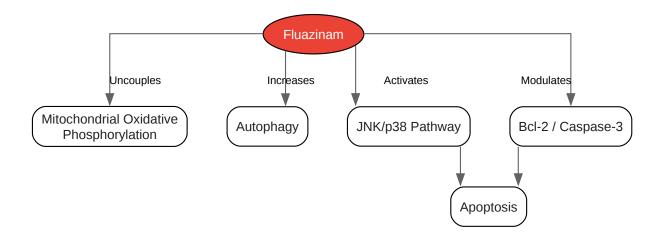
Experimental Protocols for Toxicological Studies: Detailed experimental protocols for the neurotoxicity studies that identified the white matter vacuolation are not publicly available in the searched literature. These studies are typically conducted by the registrant and submitted to regulatory agencies for evaluation. The available information summarizes the findings of these studies without providing the specific methodologies.

Biological Activity and Signaling Pathways

Fluazinam impurity 1 is reported to have antifungal activity against pathogens such as Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani.[1]

Information regarding the specific signaling pathways affected by **Fluazinam impurity 1** is not available in the current body of public literature. Research on the parent compound, Fluazinam, indicates that it acts as an uncoupler of oxidative phosphorylation in mitochondria.[2][9] It is plausible that the impurity may share a similar mechanism of action, but this has not been explicitly demonstrated. Studies on Fluazinam have shown that it can induce apoptosis and autophagy through the activation of JNK and p38 pathways, and by decreasing Bcl-2 and activating caspase-3.[9] However, it is crucial to note that these findings pertain to the active ingredient Fluazinam, and not specifically to its impurity.





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Caption: Postulated mechanism of action of the parent compound, Fluazinam.

Conclusion

Fluazinam impurity 1 (CAS No. 169327-87-1) is a significant impurity of the fungicide Fluazinam, possessing both antifungal activity and notable toxicological effects. This guide has provided a comprehensive overview of its chemical properties, a patented synthesis route, a validated analytical method for its quantification, and a summary of its known toxicological profile. While detailed experimental protocols for toxicological studies and specific signaling pathway information for the impurity are not publicly available, the information compiled herein serves as a critical resource for researchers, scientists, and drug development professionals working with Fluazinam and its related compounds. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the biological and toxicological effects of this impurity.

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